(6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol
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Overview
Description
(6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol: is a chemical compound with the following properties:
Chemical Formula: CHFO
Molecular Weight: 184.16 g/mol
CAS Number: 1637310-76-9
Preparation Methods
The synthetic routes for this compound are not widely documented, but it can be prepared through organic synthesis. Unfortunately, specific reaction conditions and industrial production methods remain scarce in the literature.
Chemical Reactions Analysis
(6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol: may undergo various reactions, including:
Oxidation: It could be oxidized under appropriate conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituent modifications are possible.
Common reagents and conditions used in these reactions are context-dependent and would require further research. The major products formed would depend on the specific reaction pathway.
Scientific Research Applications
This compound has diverse applications across scientific fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological systems.
Medicine: Investigations into potential therapeutic effects or drug development.
Industry: It could find use in specialty chemicals or materials.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of study. Researchers would investigate its molecular targets and pathways to understand its biological activity.
Comparison with Similar Compounds
While specific comparisons are challenging due to limited data, highlighting its uniqueness is essential. Similar compounds might include other pyran derivatives or molecules with trifluoromethyl substituents.
Properties
CAS No. |
1637310-76-9 |
---|---|
Molecular Formula |
C7H11F3O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
[6-(trifluoromethyl)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h5-6,11H,1-4H2 |
InChI Key |
GJNCNBFWDIRUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1CO)C(F)(F)F |
Origin of Product |
United States |
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